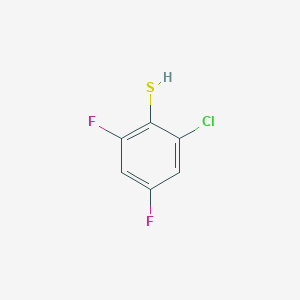
2-Chloro-4,6-difluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-difluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3ClF2S and a molecular weight of 180.60 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-difluorobenzenethiol typically involves halogenation and thiolation reactions. One common method includes the reaction of 2,4-difluoronitrobenzene with thionyl chloride to introduce the chlorine atom, followed by reduction and thiolation to form the thiol group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
2-Chloro-4,6-difluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the thiol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized aromatic compounds .
科学的研究の応用
2-Chloro-4,6-difluorobenzenethiol has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-4,6-difluorobenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
類似化合物との比較
Similar Compounds
2,4-Difluorobenzenethiol: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chlorothiophenol: Contains a chlorine atom but lacks fluorine atoms, resulting in different chemical properties and applications.
2-Chlorothiophenol: Similar to 2-Chloro-4,6-difluorobenzenethiol but lacks fluorine atoms, which may influence its reactivity and use in research.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. This combination of halogens makes it a valuable compound for various applications in research and industry .
生物活性
2-Chloro-4,6-difluorobenzenethiol is an organosulfur compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of chlorine and fluorine substituents on a benzene ring, influences its reactivity and biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄ClF₂S. The presence of halogen atoms (chlorine and fluorine) contributes to the compound's chemical stability and reactivity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 192.62 g/mol |
| Boiling Point | 165 °C |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound can act as enzyme inhibitors or modulators. The halogen substituents enhance the binding affinity to biological targets, which may affect various biochemical pathways. Specifically, the compound may interact with thiol groups in proteins, influencing their function.
Antimicrobial Properties
Studies have shown that halogenated benzenethiols exhibit antimicrobial activity. For instance, compounds with similar structures have been investigated for their efficacy against various bacterial strains. A study demonstrated that this compound could inhibit the growth of Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. A case study highlighted its effectiveness in reducing cell viability in breast cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count at concentrations above 50 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptotic pathways .
特性
分子式 |
C6H3ClF2S |
|---|---|
分子量 |
180.60 g/mol |
IUPAC名 |
2-chloro-4,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H3ClF2S/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
InChIキー |
QYHYRJXJPRBUIP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)S)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















